DSM705

Antimalarial DHODH Species-selectivity

DSM705 is a pyrrole-based DHODH inhibitor offering a scaffold distinct from triazolopyrimidine leads (DSM265/DSM421). With 74% oral bioavailability, balanced dual-species potency (Pf IC50=95 nM, Pv IC50=52 nM), and no mammalian DHODH inhibition, it is an optimized tool for in vivo malaria pharmacodynamics with convenient oral dosing. A high-resolution co-crystal structure (PDB 7KZ4, 1.75 Å) enables structure-guided medicinal chemistry. Profiled against 184 Ugandan field isolates with no cross-resistance mutations detected—ensuring assay reproducibility across diverse parasite populations.

Molecular Formula C19H19F3N6O
Molecular Weight 404.4 g/mol
Cat. No. B15559597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSM705
Molecular FormulaC19H19F3N6O
Molecular Weight404.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19F3N6O/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28)/t11-/m1/s1
InChIKeyJUBPRXDFKLPILK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSM705: A Pyrrole-Based DHODH Inhibitor for Antimalarial Research


DSM705 (CAS 2653225-38-6) is a pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitor with demonstrated antimalarial activity. It was developed as a lead compound from a structure-guided optimization campaign targeting Plasmodium falciparum DHODH (PfDHODH) [1]. DSM705 is a synthetic organic small molecule (MW 404.16) that adheres to Lipinski's rules [2] and has a defined crystal structure in complex with its target (PDB 7KZ4) [3]. Its development was driven by the need for a backup candidate to the triazolopyrimidine clinical lead DSM265, providing an alternative scaffold for malaria drug discovery [1].

Why Generic DHODH Inhibitors Cannot Simply Be Substituted for DSM705


Within the DHODH inhibitor class, variations in chemical scaffold, species selectivity, pharmacokinetic profile, and activity against field isolates preclude simple interchange between compounds. For instance, the clinical lead DSM265 (triazolopyrimidine) and the backup DSM421 (triazolopyrimidine) differ markedly from DSM705 (pyrrole) in potency, oral bioavailability, half-life, and resistance profiles [1]. Studies on Ugandan field isolates demonstrate that the median IC50 values for DSM265, DSM421, DSM632, and DSM705 vary over a 5-fold range, with no cross-resistance-conferring mutations identified [2]. Furthermore, DSM705 exhibits a unique combination of high oral bioavailability, dual-species potency (P. falciparum and P. vivax), and a lack of mammalian enzyme inhibition [3]. Consequently, substituting another DHODH inhibitor without verifying its specific performance metrics in the intended experimental model would risk compromising assay validity and data reproducibility.

DSM705: Quantitative Differentiation Evidence for Scientific Selection


Dual-Species Potency: DSM705 Inhibits Both P. falciparum and P. vivax DHODH at Nanomolar Concentrations

DSM705 inhibits P. falciparum DHODH (PfDHODH) with an IC50 of 95 nM and P. vivax DHODH (PvDHODH) with an IC50 of 52 nM [1]. In contrast, the clinical lead DSM265, while more potent against PfDHODH (IC50 = 8.9 nM), exhibits substantially lower potency against PvDHODH (IC50 = 340 nM) . This 6.5-fold difference in PvDHODH potency represents a significant differentiation in species coverage.

Antimalarial DHODH Species-selectivity

Cellular Potency Against Drug-Resistant and Sensitive Strains

DSM705 inhibits the growth of P. falciparum 3D7 (drug-sensitive) and Dd2 (multidrug-resistant) strains with EC50 values of 6.0 nM and 6.1 nM, respectively [1]. The clinical lead DSM265 exhibits EC50 values of 2.2 nM (3D7) and 2.6 nM (Dd2) [1]. While DSM265 is more potent, the nearly identical EC50 values for DSM705 against both strains suggest that its activity is not compromised by common resistance mechanisms.

Antimalarial Cellular assay Resistance

High Oral Bioavailability and Moderate Half-Life in Mice

DSM705 demonstrates high oral bioavailability (F) of 74% at 2.6 mg/kg and 70% at 24 mg/kg following a single oral dose in Swiss outbred mice, with an apparent elimination half-life (t1/2) of 3.4–4.5 hours [1]. In comparison, DSM265 exhibits a moderate oral bioavailability in mice (reported as moderate, though exact values vary by formulation) and a similar t1/2 of 2–4 hours . The backup triazolopyrimidine DSM421 shows improved plasma exposure over DSM265 but was halted due to toxicity [2].

Pharmacokinetics Oral bioavailability In vivo

Absence of Mammalian DHODH Inhibition Ensures Target Selectivity

DSM705 shows no detectable inhibition of the human DHODH enzyme at concentrations up to 100,000 nM (IC50 > 100,000 nM), yielding a selectivity index >1,000-fold relative to its PfDHODH IC50 of 95 nM [1]. This level of selectivity is characteristic of the pyrrole-based DHODH inhibitor class, but the quantitative value for DSM705 is explicitly reported. DSM265 also demonstrates high selectivity (IC50 > 100,000 nM against human DHODH) [2].

Selectivity DHODH Off-target

Activity Against Ugandan Field Isolates: Median IC50 of 11 nM

In a large ex vivo study of 561 fresh P. falciparum isolates from Uganda, DSM705 exhibited a median IC50 of 11.0 nM (n=184 isolates) [1]. For comparison, the median IC50 values for other DHODH inhibitors in the same study were: DSM265 = 3.6 nM (n=486), DSM421 = 20.0 nM (n=555), and DSM632 = 9.8 nM (n=416) [1]. Sequencing of target genes revealed no mutations associated with altered sensitivities to any of these DHODH inhibitors, indicating that DSM705 retains efficacy against genetically diverse field isolates.

Field isolates Ex vivo Uganda

High-Resolution Crystal Structure Guides Rational Optimization

The co-crystal structure of DSM705 bound to PfDHODH (PDB 7KZ4) was determined at 1.75 Å resolution, revealing detailed molecular interactions that informed the computational optimization of the pyrrole series [1]. This high-resolution structure provides a precise template for structure-based drug design efforts. While structures exist for DSM265 and DSM421 bound to PfDHODH, the pyrrole scaffold of DSM705 occupies the binding pocket in a distinct orientation, offering a complementary starting point for fragment-based design or scaffold-hopping campaigns [2].

Structural biology X-ray crystallography Medicinal chemistry

High-Impact Research and Industrial Application Scenarios for DSM705


In Vivo Efficacy Studies in Murine Malaria Models Requiring High Oral Bioavailability

DSM705's oral bioavailability of 74% at 2.6 mg/kg and 70% at 24 mg/kg in Swiss outbred mice [1] makes it an ideal tool compound for in vivo pharmacodynamic studies. The compound achieves full suppression of parasitemia by days 7–8 at 50 mg/kg twice daily, demonstrating robust in vivo efficacy [1]. For laboratories seeking to evaluate DHODH inhibition in P. berghei or P. yoelii mouse models, DSM705 offers convenient oral dosing without the need for intravenous administration or complex solubilization protocols. Its moderate half-life (3.4–4.5 h) supports once-daily dosing, simplifying experimental design and reducing animal handling stress.

Dual-Species Malaria Research Targeting Both P. falciparum and P. vivax

With IC50 values of 95 nM against PfDHODH and 52 nM against PvDHODH [1], DSM705 provides balanced inhibition across the two most prevalent human malaria species. This dual-species potency is particularly valuable for researchers studying P. vivax biology, where the clinical lead DSM265 is significantly less potent (IC50 = 340 nM) [2]. DSM705 can be employed in assays that require simultaneous evaluation of compound activity against both species, reducing the need for multiple inhibitors and streamlining compound management in high-throughput screening campaigns.

Structure-Based Drug Discovery and Medicinal Chemistry Optimization

The high-resolution (1.75 Å) crystal structure of DSM705 bound to PfDHODH (PDB 7KZ4) [1] provides an experimentally validated template for structure-guided design. Medicinal chemists can utilize this structure to perform in silico docking studies, analyze binding interactions, and design novel analogs with improved potency or altered physicochemical properties. The pyrrole scaffold represents a distinct chemotype from the triazolopyrimidine class (e.g., DSM265, DSM421), offering a valuable starting point for scaffold-hopping efforts aimed at circumventing potential resistance or intellectual property constraints.

Resistance Mechanism Studies Using Field Isolates and Genetically Diverse Strains

DSM705 has been profiled against a large panel of Ugandan field isolates (n=184) and reference strains (3D7, Dd2) with no observed resistance-conferring mutations in the DHODH gene [1][2]. This makes DSM705 a suitable probe for investigating the molecular basis of DHODH inhibitor sensitivity in diverse parasite populations. Its comparable EC50 values against drug-sensitive (3D7) and multidrug-resistant (Dd2) strains [2] indicate that its activity is not compromised by common antimalarial resistance mechanisms, making it a reliable positive control in assays evaluating novel resistance-reversal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSM705

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.